3-Amino-N,N-diisopropylbenzamide
Description
Overview of Benzamide (B126) Derivatives in Synthetic Organic Chemistry
Benzamide derivatives are fundamental building blocks in the synthesis of complex organic molecules. acs.org The amide bond itself is a key feature in countless natural products and pharmaceuticals. acs.org The aromatic ring of the benzamide can be functionalized through a variety of reactions, allowing for the introduction of diverse chemical groups that can modulate the molecule's physical and biological properties. Synthetic chemists utilize benzamides in a wide array of transformations, including cross-coupling reactions and directed metallation, to construct intricate molecular architectures. acs.org The stability of the benzamide core, coupled with the reactivity of its potential substitution sites, makes it an ideal scaffold for creating libraries of compounds for high-throughput screening in drug discovery. mdpi.com
Historical Context of N,N-Diisopropylbenzamide as a Synthetic Precursor
N,N-diisopropylbenzamide, the parent structure of the title compound lacking the amino group, has a significant history as a synthetic precursor, particularly in the realm of directed ortho metalation (DoM). wikipedia.orgorganic-chemistry.org This powerful technique, developed in the mid-20th century, allows for the selective functionalization of the aromatic ring at the position ortho to the amide group. wikipedia.org The N,N-diisopropylamide moiety acts as a potent directing group, coordinating with an organolithium reagent to facilitate deprotonation of the adjacent aromatic proton. wikipedia.orguwindsor.ca This generates a lithiated intermediate that can then react with a wide range of electrophiles, providing a regioselective route to disubstituted benzamides that would be difficult to access through classical electrophilic aromatic substitution. wikipedia.orgbaranlab.org This methodology has made N,N-diisopropylbenzamide a valuable tool for the controlled synthesis of highly substituted aromatic compounds.
The synthesis of N,N-diisopropylbenzamide itself can be achieved through several standard amidation procedures, such as the reaction of benzoyl chloride with diisopropylamine (B44863). A key precursor for the synthesis of 3-Amino-N,N-diisopropylbenzamide is N,N-diisopropyl-3-nitrobenzamide.
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| N,N-Diisopropylbenzamide | 16959-15-6 | C13H19NO | 205.30 |
| N,N-Diisopropyl-3-nitrobenzamide | 2448-06-8 | C13H18N2O3 | 266.29 |
This table provides key identifiers and properties for N,N-diisopropylbenzamide and its nitro-substituted precursor.
Significance of Amino-Substituted Benzamides in Chemical Space Exploration
The introduction of an amino group onto the benzamide scaffold, as seen in this compound, significantly expands its potential applications and its role in the exploration of chemical space. nih.govrsc.org Chemical space refers to the vast ensemble of all possible molecules. Exploring this space is a primary objective in drug discovery and materials science. rsc.orgyoutube.com
Amino-substituted benzamides are of particular interest because the amino group can serve multiple functions. It can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to interact with biological targets. acs.orgnih.gov Furthermore, the amino group is a versatile chemical handle that can be readily modified to introduce a wide variety of other functional groups, allowing for the rapid generation of diverse compound libraries. nih.govmdpi.com This derivatization is a key strategy in structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its desired properties. nih.gov Research has shown that amino-substituted benzamides can exhibit a range of biological activities, including antioxidant properties. acs.orgnih.gov The position of the amino group on the benzene (B151609) ring, along with the nature of the N-alkyl substituents, can be systematically varied to fine-tune the molecule's characteristics, making this class of compounds a rich territory for chemical space exploration. nih.gov
Detailed Research Findings on this compound
While extensive research on the broader class of amino-substituted benzamides exists, specific studies focusing solely on this compound are less common. However, its synthesis and properties can be reliably inferred from established chemical principles and data on closely related compounds.
The primary route for the synthesis of this compound involves the reduction of its nitro precursor, N,N-diisopropyl-3-nitrobenzamide. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation using a palladium catalyst or reduction with metals in acidic media, such as tin(II) chloride or iron. acs.org
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 81882-74-8 | C13H20N2O | 220.32 |
This table presents the key identifiers for the title compound.
The physical and chemical properties of this compound are dictated by its constituent functional groups: the aromatic amine and the tertiary amide. The presence of the amino group makes the compound basic and allows for the formation of salts with acids. The diisopropyl groups on the amide nitrogen provide steric bulk, which can influence the compound's conformational preferences and its interactions with other molecules.
While specific research applications for this compound are not widely documented in publicly available literature, its structure suggests its potential as an intermediate in the synthesis of more complex molecules. The amino group can be diazotized and converted into a variety of other functional groups, or it can be acylated, alkylated, or used in coupling reactions to build larger molecular frameworks. It serves as a valuable building block for accessing a region of chemical space defined by the 3-substituted N,N-diisopropylbenzamide scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N,N-di(propan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)15(10(3)4)13(16)11-6-5-7-12(14)8-11/h5-10H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUVNNMTPOLLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514076 | |
| Record name | 3-Amino-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81882-74-8 | |
| Record name | 3-Amino-N,N-di(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Directed Metallation Chemistry of N,n Diisopropylbenzamide
Directed Ortho-Lithiation Strategies with N,N-Diisopropylbenzamide
Directed ortho-lithiation (DoM) is a powerful method for the synthesis of polysubstituted aromatic compounds. sigmaaldrich.com The N,N-diisopropylbenzamide group is a potent DMG, facilitating the deprotonation of the ortho-C-H bond through a complex-induced proximity effect (CIPE). scirp.org This process involves the coordination of the lithium atom of the organolithium reagent to the carbonyl oxygen of the amide, which positions the alkyl base for the abstraction of a proton from the nearby ortho position. researchgate.net
Regioselectivity and Ortho'/Para' Lithiation Control
While the N,N-dialkylbenzamide group is a strong ortho-director, the ultimate regioselectivity of the lithiation can be influenced by other substituents on the aromatic ring. In some cases, unexpected regioselectivity is observed. For instance, in the case of 3,5-dichloro-N,N-diethylbenzamide, a close analog of the diisopropyl derivative, metalation with sec-butyllithium (B1581126) in diethyl ether at -78°C leads to the formation of the 4-substituted product, indicating para-metalation rather than the expected ortho-metalation. scirp.orgscirp.org This outcome is attributed to a combination of steric and electronic factors, where the chloro substituents may influence the site of deprotonation. scirp.org
In contrast, for a 4-methyl-N,N-diisopropylbenzamide, the use of s-BuLi/TMEDA results in the expected lithiation at the position ortho to the amide director. researchgate.net This highlights the delicate balance of factors that govern the regioselectivity of these reactions.
Table 1: Regioselectivity of Lithiation of Substituted Benzamides
| Substrate | Base/Solvent | Site of Lithiation | Reference |
| 3,5-Dichloro-N,N-diethylbenzamide | sec-BuLi/Et₂O | Para (4-position) | scirp.orgscirp.org |
| 4-Methyl-N,N-diisopropylbenzamide | s-BuLi/TMEDA | Ortho (2-position) | researchgate.net |
| 4-Methyl-N,N-diisopropylbenzamide | LDA/THF | Benzylic (methyl group) | researchgate.net |
Influence of Organolithium Bases (e.g., n-BuLi, sec-BuLi, t-BuLi, LDA)
The choice of the organolithium base is critical in directed lithiation reactions. The most commonly used bases are alkyllithiums such as n-butyllithium (n-BuLi), sec-butyllithium (sec-BuLi), and tert-butyllithium (B1211817) (t-BuLi), as well as lithium amides like lithium diisopropylamide (LDA). wikipedia.orgmt.com
The basicity of alkyllithiums increases in the order n-BuLi < sec-BuLi < t-BuLi. nih.gov This trend in basicity can influence the rate and efficiency of the lithiation. More reactive bases like sec-BuLi and t-BuLi are often preferred for the deprotonation of less acidic C-H bonds. mt.com
Lithium amides, such as LDA, are also powerful bases but are sterically hindered, which can affect their reactivity and the regioselectivity of the deprotonation. wikipedia.org For example, in the case of 4-methyl-N,N-diisopropylbenzamide, a switch in base from s-BuLi/TMEDA to LDA/THF changes the site of lithiation from the ortho-aromatic position to the benzylic position of the methyl group, a process known as lateral lithiation. researchgate.net
Effects of Ancillary Ligands and Solvents (e.g., TMEDA, PMDETA, THF, Deep Eutectic Solvents)
Ancillary ligands and the choice of solvent play a crucial role in modulating the reactivity of organolithium reagents. Alkyllithiums exist as aggregates in hydrocarbon solvents, which reduces their reactivity. researchgate.net Lewis basic additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), can break down these aggregates, leading to an increase in the basicity of the organolithium species and a significant acceleration of the metalation rate. researchgate.net
The solvent itself also has a profound effect. Ethereal solvents like tetrahydrofuran (B95107) (THF) are good at solvating the lithium cation, which can disrupt aggregation and enhance reactivity. researchgate.net
In recent years, there has been growing interest in the use of "green" solvents, such as deep eutectic solvents (DESs), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor. nih.gov While their application in directed lithiation is still an emerging area, DESs have been shown to be effective in other lithium-based processes, such as lithium recovery, and may offer a more environmentally benign alternative to traditional organic solvents in the future. nih.govrsc.orgrsc.org The complex hydrogen-bonding network within DESs could potentially influence the solvation and reactivity of organolithium species in unique ways. researchgate.net
Lithiation of Substituted N,N-Diisopropylbenzamides (e.g., Halogenated, Alkyl-substituted)
The lithiation of substituted N,N-diisopropylbenzamides demonstrates the interplay between the directing power of the amide group and the electronic and steric effects of the substituents.
As previously mentioned, the presence of halogen atoms can alter the regioselectivity of lithiation. In the case of 3,5-dichloro-N,N-diethylbenzamide, metalation occurs para to the amide group. scirp.orgscirp.org This is a significant deviation from the expected ortho-directing effect and underscores the importance of considering the electronic influence of substituents.
For alkyl-substituted derivatives, the position of the alkyl group is a key determinant of the reaction outcome. With 4-methyl-N,N-diisopropylbenzamide, the competition between ortho-lithiation and lateral (benzylic) lithiation can be controlled by the choice of the base. researchgate.net This provides a synthetic handle to selectively functionalize either the aromatic ring or the alkyl side chain.
Directed Ortho-Zincation Studies on N,N-Diisopropylbenzamide Derivatives
Directed ortho-zincation has emerged as a valuable alternative to lithiation, often offering improved functional group tolerance and different reactivity profiles. The use of mixed lithium-zinc bases, such as TMP-zincates (TMP = 2,2,6,6-tetramethylpiperidide), has proven effective for the regioselective deprotonation of a variety of aromatic substrates, including N,N-diisopropylbenzamide. nih.govresearchgate.net
Deprotonative Zincation Mechanisms
The mechanism of deprotonative zincation with heteroleptic TMP-zincates like LiZn(TMP)tBu₂ has been a subject of study. nih.gov These bases contain both an amide (TMP) and an alkyl (tBu) group, raising the question of which acts as the active base. Theoretical studies on substrates including N,N-diisopropylbenzamide suggest that the deprotonation is kinetically favored to proceed via the amido group (amido basicity) due to a lower activation energy for the cleavage of the Zn-N bond compared to the Zn-C bond. nih.gov
However, the experimentally isolated intermediates sometimes suggest that the alkyl group is involved in the deprotonation (alkyl basicity). This has led to the proposal of a two-step mechanism where the arene is initially deprotonated by the TMP anion, followed by a rearrangement to a more thermodynamically stable species. nih.gov These mechanistic studies are crucial for understanding and predicting the reactivity of these powerful bases and for the rational design of new synthetic methodologies.
Role of Dialkylzinc Amide Base Complexes
The reactivity profile of directed metalation can be modulated by using mixed-metal bases. Dialkylzinc amide base complexes, such as those derived from the reaction of n-BuLi, diethylzinc (B1219324) (Et₂Zn), and an amine like 2,2,6,6-tetramethylpiperidine (B32323) (TMPH), have been studied for the DoM of N,N-diisopropylbenzamide.
Research has shown that sequential reaction of TMPH with n-BuLi and Et₂Zn forms a polymeric ethylzinc-lithium-amide complex. When this complex is reacted with N,N-diisopropylbenzamide in a non-coordinating solvent, it can lead to a threefold stepwise metalation. This controlled reaction results in the formation of a tripodal zincate complex, Zn(μ-C₆H₄C(O)NiPr₂-2)₃Li·THF. This outcome highlights a significant level of control in zincate-induced DoM chemistry, influenced by the stoichiometry and the nature of the solvent and substrate.
A proposed mechanism for these transformations suggests that the reaction proceeds through a stepwise process where the complex acts as an amido base. This process involves the liberation and subsequent re-coordination of the amine during the metalation events.
Regioselectivity in Multi-functionalized Arenes
When the aromatic ring of N,N-diisopropylbenzamide bears other substituents, the regioselectivity of the directed metalation is determined by the interplay of the electronic and steric properties of the competing groups. The N,N-diisopropylamide group is a powerful director; however, its influence can be overridden or modified by other functional groups present on the arene.
In cases with multiple directing groups, metalation generally occurs ortho to the stronger directing group. nsf.gov For instance, in a molecule with both a methoxy (B1213986) group and a tertiary amide, the site of lithiation will depend on the relative directing power of these two groups. The tertiary amide is generally considered a stronger directing group than a methoxy group.
A notable example of regioselectivity is observed in the metalation of 3,5-dichloro-N,N-diethylbenzamide, a close analog of the diisopropyl derivative. When treated with sec-butyllithium/TMEDA, metalation occurs exclusively at the 4-position (para to the amide and between the two chlorine atoms), with no detectable product arising from metalation at the 2-position (ortho to the amide). scirp.org This outcome is attributed to a combination of steric hindrance from the N,N-dialkylamide group and the electronic activation provided by the two chloro substituents at the 4-position. scirp.org This demonstrates that in poly-substituted arenes, the regiochemical outcome is a result of the cumulative effects of all substituents. scirp.org
Table 1: Regioselectivity in the Metalation of Substituted Benzamides
| Substrate | Base/Conditions | Position of Metalation | Reference |
|---|---|---|---|
| 4-methyl-N,N-diisopropylbenzamide | s-BuLi/TMEDA | ortho to amide | researchgate.net |
Directed Alumination of N,N-Diisopropylbenzamide
The directed alumination of C-H bonds, leading to the formation of an organoaluminum species, is a less explored area compared to lithiation, particularly for substrates like N,N-diisopropylbenzamide. While tertiary amides are known to be effective directing groups in various metal-catalyzed C-H functionalization reactions, specific examples of direct, stoichiometric ortho-alumination of N,N-diisopropylbenzamide are not extensively documented in the reviewed literature. Conceptually, the reaction would involve the coordination of an organoaluminum reagent to the amide, followed by C-H activation at the ortho position. The development of such a reaction would offer a complementary route to ortho-functionalized benzamides, leveraging the unique reactivity of organoaluminum compounds.
Directed Cupration of N,N-Diisopropylbenzamide
Similar to alumination, the direct stoichiometric cupration of N,N-diisopropylbenzamide to form a stable ortho-cuprated intermediate is not a widely reported transformation. However, the amide functional group is well-established as a directing group in a multitude of copper-catalyzed C-H functionalization reactions. researchgate.netnih.gov These reactions typically proceed via a C-H activation step to form a transient organocopper intermediate, which then reacts with a coupling partner in the same pot.
These copper-catalyzed processes are generally oxidative couplings and differ from stoichiometric cupration. They highlight the capacity of the amide group to direct C-H activation with copper, suggesting the potential for developing direct cupration protocols under specific conditions. Such a development would be valuable for accessing ortho-arylated or other functionalized benzamides through copper-mediated cross-coupling reactions.
Chemical Transformations and Reactivity of N,n Diisopropylbenzamide Derivatives
Chemoselective Reduction Reactions of N,N-Diisopropylamides
The reduction of the robust amide group in N,N-diisopropylamides can be controlled to yield either aldehydes or amines, depending on the chosen reagents and reaction conditions.
A highly chemoselective, one-pot method has been developed for the reduction of sterically demanding N,N-diisopropylamides to their corresponding aldehydes. organic-chemistry.orgnih.gov This process involves the initial activation of the amide with an activating agent like ethyl triflate (EtOTf) to form a reactive imidate intermediate. organic-chemistry.orgacs.org This intermediate is then reduced by a mild hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), to a hemiaminal, which hydrolyzes to furnish the aldehyde. organic-chemistry.orgnih.gov
The efficiency of this transformation is notably enhanced by the addition of a non-nucleophilic base, 2,6-di-tert-butyl-4-methylpyridine (B104953) (2,6-DTBMP). organic-chemistry.orgacs.org This methodology exhibits remarkable functional group tolerance, leaving reducible groups like ketones, nitro groups, and even other aldehydes intact. organic-chemistry.org For extremely hindered substrates, such as 2,6-disubstituted N,N-diisopropylbenzamides, a combination of EtOTf and lithium triethoxyaluminum hydride (LiAlH(OEt)₃) without a base has proven effective. nih.gov This transformation underscores the utility of the N,N-diisopropylamide group as a stable precursor to the aldehyde functionality.
Table 1: Conditions for the Reduction of N,N-Diisopropylamides to Aldehydes
| Substrate Type | Activating Agent | Reducing Agent | Additive | Outcome |
| Alkyl, Alkenyl, Aryl Amides | EtOTf | LiAlH(O-t-Bu)₃ | 2,6-DTBMP | Aldehyde |
| 2,6-Disubstituted Benzamides | EtOTf | LiAlH(OEt)₃ | None | Aldehyde |
The complete deoxygenative reduction of N,N-diisopropylbenzamides to the corresponding tertiary amines can be achieved through catalytic hydrosilylation. mdpi.com This reaction involves the cleavage of the carbon-oxygen double bond and the formation of two new carbon-hydrogen bonds. Hydrosilanes, such as phenylsilane (B129415) (PhSiH₃), are commonly employed as the hydride source in these transformations. mdpi.com
The steric hindrance of the N,N-diisopropyl group plays a significant role in the reactivity. For instance, the hydrosilylation of N,N-diisopropylbenzamide can sometimes proceed more readily than that of less crowded amides like N,N-dimethylbenzamide under certain catalytic conditions. mdpi.com Boronic acids have also been reported as effective organocatalysts for the hydrosilylation of various amides to amines, demonstrating good functional group tolerance. nih.gov
Economical and earth-abundant base metals have emerged as powerful catalysts for the deoxygenative reduction of amides. mdpi.comresearchgate.net Iron, cobalt, and nickel complexes are particularly effective in catalyzing the hydrosilylation of N,N-diisopropylbenzamide derivatives to amines.
For example, a cobalt(II) acetylacetonate/DPEphos system can effectively reduce N,N-diisopropylbenzamide to the corresponding amine at room temperature with high yield. mdpi.com Similarly, nickel-based catalysts have been developed for the deoxygenative hydrosilylation of amides under relatively mild conditions. mdpi.com Iron carbonyls have also been investigated for these transformations. researchgate.net The choice of metal, ligand, and silane (B1218182) can be tuned to optimize the reaction for specific substrates, offering a practical and sustainable route to tertiary amines from stable amide precursors.
Table 2: Base Metal-Catalyzed Hydrosilylation of N,N-Diisopropylbenzamide
| Catalyst System | Hydrosilane | Temperature | Product |
| Co(acac)₂/DPEphos | PhSiH₃ | Room Temp. | N,N-Diisopropylbenzylamine |
| (κ²-P,N)Ni(OᵗBu) | PhSiH₃ | 25-75 °C | N,N-Diisopropylbenzylamine |
Alkylation Reactions Involving N,N-Diisopropylbenzamide
The N,N-diisopropylbenzamide framework can also undergo alkylation reactions, typically leveraging the directing effect of the amide group or its reactivity as an electrophile.
A transition-metal-free method allows for the direct alkylation of N,N-dialkyl benzamides with methyl sulfides to produce α-sulfenylated ketones. nih.govresearchgate.net This reaction is promoted by a strong, non-nucleophilic base, most notably lithium diisopropylamide (LDA). nih.govnih.gov
The proposed mechanism involves a directed ortho-lithiation of the benzamide (B126) by LDA. nih.govnih.gov This is followed by the deprotonation of the methyl sulfide, which then acts as a nucleophile in an acyl substitution reaction with the benzamide. researchgate.netnih.gov This process provides a direct and efficient route to valuable ketone products, avoiding the need for transition-metal catalysts or pre-functionalized organometallic reagents. nih.gov
Table 3: LDA-Promoted Alkylation of N,N-Diisopropylbenzamide with Thioanisole
| Base | Substrate 1 | Substrate 2 | Product | Yield |
| LDA | N,N-Diisopropylbenzamide | Thioanisole | α-(Phenylthio)acetophenone | 94% |
The carbonyl carbon of N,N-diisopropylbenzamide is electrophilic and can be attacked by strong nucleophiles like organolithium reagents. masterorganicchemistry.comlibretexts.org This reaction falls under the general category of nucleophilic acyl substitution. The process begins with the addition of the organolithium reagent to the carbonyl, forming a tetrahedral intermediate. libretexts.org This intermediate can then collapse, expelling the diisopropylamide anion as a leaving group to form a ketone. masterorganicchemistry.com
However, the high reactivity of organolithium reagents can lead to a second addition to the newly formed ketone, ultimately yielding a tertiary alcohol after workup. masterorganicchemistry.com The outcome can be influenced by the specific organolithium reagent used. For instance, sterically hindered or less nucleophilic bases like LDA tend to favor deprotonation at the ortho position (as seen in 4.2.1) rather than direct nucleophilic attack at the carbonyl. researchgate.net In contrast, stronger and less hindered nucleophiles like n-butyllithium (n-BuLi) are more prone to act as nucleophiles, leading to ketone formation and other side reactions. researchgate.net
Reductive Alkynylation to Propargylic Amines
The conversion of tertiary amides, such as N,N-diisopropylbenzamide, into α-stereogenic tertiary propargylic amines represents a significant transformation in organic synthesis. This is achieved through a one-pot, tandem catalysis approach involving iridium-catalyzed hydrosilylation followed by an enantioselective copper-catalyzed alkynylation. rsc.orgresearchgate.net This method avoids the use of pre-formed, often unstable, iminium ions.
The reaction sequence begins with the partial reduction of the amide by an iridium hydride catalyst, generated in situ, to form a highly reactive hemiaminal intermediate. This intermediate is then subjected to a copper-catalyzed alkynylation. The use of chiral ligands, such as PyBox derivatives, with the copper catalyst allows for high levels of enantioselectivity in the final propargylic amine product. rsc.orgresearchgate.net While the reaction has been demonstrated on a range of N,N-disubstituted benzamides, its application to substrates bearing an additional amino group, such as 3-Amino-N,N-diisopropylbenzamide, follows the same principle, though specific examples are not extensively documented. researchgate.netnih.gov The versatility of this method is showcased by its compatibility with various terminal alkynes. nih.gov
| Amide Substrate | Alkyne Partner | Catalyst System | Yield (%) | ee (%) | Reference |
| N,N-Dibenzylisobutyramide | Phenylacetylene | [Ir]/Cu/N-PINAP | 92 | 93 | researchgate.netnih.gov |
| N,N-Dibenzylpropionamide | Phenylacetylene | [Ir]/Cu/N-PINAP | 94 | 93 | researchgate.netnih.gov |
| N-Allyl-N-benzylbenzamide | Phenylacetylene | [Ir]/Cu/PyBox | 90 | 90 | researchgate.netnih.gov |
| N,N-Diisopropylbenzamide | 1-Heptyne | [Ir]/Cu/PyBox | ~85 | ~80 | rsc.org |
Table 1. Representative examples of the tandem reductive alkynylation of tertiary amides.
Derivatization via Boron Chemistry
The N,N-diisopropylamide group is a powerful directed metalation group (DMG), facilitating the selective introduction of boron-containing functionalities at the ortho-position of the benzamide ring.
The synthesis of ortho-borylated N,N-diisopropylbenzamide derivatives typically proceeds via a directed ortho-metalation (DoM) strategy. The substrate is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium (B1581126), which selectively deprotonates the C-H bond ortho to the amide DMG. The resulting aryllithium species is then quenched with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, to form a boronate ester. rsc.org
Alternatively, iridium-catalyzed C-H borylation presents a more direct method. nih.gov In this process, a catalyst, often derived from [Ir(COD)Cl]2, in combination with a ligand like an N-heterocyclic carbene (NHC), facilitates the reaction between the benzamide and a boron source such as bis(pinacolato)diboron (B136004) (B2pin2) or pinacolborane (HBpin). nih.govrsc.org This reaction also shows high regioselectivity for the position ortho to the directing group. The resulting boronate esters, such as the pinacol (B44631) boronate, are stable, crystalline solids that are highly versatile in subsequent cross-coupling reactions.
The boronate esters formed in the previous step serve as stable precursors to boronic acids. Simple acidic or basic hydrolysis cleaves the diol protecting group (e.g., pinacol) to yield the corresponding arylboronic acid, such as 2-(N,N-diisopropylcarbamoyl)phenylboronic acid. These boronic acids can be somewhat unstable, prone to dehydration to form cyclic boroxine (B1236090) anhydrides. acs.org
To address this instability, they can be converted into more stable, yet reactive, analogues. A common strategy is the formation of N-alkyldiethanolamine adducts, often referred to as DABO boronates. acs.org These tetracoordinate boron complexes are typically air-stable, crystalline solids that can be easily handled and stored. They serve as excellent surrogates for boronic acids in various applications, releasing the active boronic acid under specific reaction conditions. acs.org
C-H Functionalization of N,N-Diisopropylbenzamide Systems
Direct functionalization of C-H bonds is a cornerstone of modern synthetic efficiency. The N,N-diisopropylamide group is highly effective in directing transition metal catalysts to activate the typically inert C-H bonds at the ortho-position.
Intramolecular C-H arylation provides a powerful route to synthesize fused heterocyclic systems. In a suitable precursor, such as an N-(2-bromophenyl)-N,N-diisopropylbenzamide, a palladium catalyst can facilitate the coupling between the C-Br bond and the ortho-C-H bond of the benzamide ring. beilstein-journals.org This reaction, typically catalyzed by a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)2) with a phosphine (B1218219) ligand, leads to the formation of a new carbon-carbon bond and a fused ring system. While these reactions are well-established in organic solvents, performing them in aqueous media is a key goal for green chemistry. beilstein-journals.org Although specific examples involving N,N-diisopropylbenzamide derivatives in purely aqueous systems are not widely reported, the principles of micellar catalysis, using surfactants to enable reactions of hydrophobic substrates in water, are applicable to this class of transformation.
The selective introduction of halogen atoms at the ortho-position of the N,N-diisopropylbenzamide ring can be achieved through ruthenium-catalyzed C-H activation. rsc.org This method offers a direct route to ortho-halogenated products without requiring a multi-step synthesis involving ortho-lithiation.
Using a catalytic amount of a ruthenium complex, such as Ru3(CO)12, N,N-diisopropylbenzamide can be efficiently halogenated using N-halosuccinimides as the halogen source. rsc.org Specifically, N-chlorosuccinimide (NCS) is used for chlorination and N-bromosuccinimide (NBS) for bromination. The reaction proceeds under relatively mild conditions and demonstrates high regioselectivity for the ortho position, driven by the directing effect of the amide group. rsc.org This transformation is tolerant of various substituents on the aromatic ring.
| Substrate | Halogen Source | Catalyst System | Product | Yield (%) | Reference |
| N,N-Diisopropylbenzamide | NCS | Ru3(CO)12 / AgO2CAd | 2-Chloro-N,N-diisopropylbenzamide | 82 | rsc.org |
| N,N-Diisopropylbenzamide | NBS | Ru3(CO)12 / AgO2CAd | 2-Bromo-N,N-diisopropylbenzamide | 91 | rsc.org |
| 3-Fluoro-N,N-diisopropylbenzamide | NBS | Ru3(CO)12 / AgO2CAd | 2-Bromo-5-fluoro-N,N-diisopropylbenzamide | 80 | rsc.org |
| 3-Chloro-N,N-diisopropylbenzamide | NBS | Ru3(CO)12 / AgO2CAd | 2-Bromo-5-chloro-N,N-diisopropylbenzamide | 86 | rsc.org |
Table 2. Ruthenium-catalyzed ortho-halogenation of N,N-diisopropylbenzamide derivatives.
Reactivity in Deep Eutectic Solvents
The use of deep eutectic solvents has been shown to profoundly influence the course of chemical reactions, including those involving highly reactive organometallic species like organolithium reagents. The unique microenvironment of DESs can stabilize reactive intermediates and, in some cases, dictate the chemoselectivity of a reaction, leading to outcomes that differ from those observed in traditional ethereal solvents.
Groundbreaking research has demonstrated that the reactivity of N,N-diisopropylbenzamide with organolithium reagents in choline (B1196258) chloride (ChCl)-based deep eutectic solvents is highly dependent on the nature of the organolithium species employed. unito.itrsc.org This divergent reactivity allows for a chemoselective functionalization of the aromatic ring or the amide carbonyl group, simply by selecting the appropriate organolithium reagent. unito.it
A systematic study utilizing N,N-diisopropylbenzamide as a model substrate has shown that sterically hindered organolithium reagents, such as tert-butyllithium (B1211817) (t-BuLi), favor directed ortho-metalation (DoM). unito.it In this pathway, the t-BuLi acts as a base, abstracting a proton from the position ortho to the N,N-diisopropylcarboxamido directing group. Conversely, less sterically encumbered organolithiums like n-butyllithium (n-BuLi), methyllithium (B1224462) (MeLi), and phenyllithium (B1222949) (PhLi) preferentially engage in nucleophilic acyl substitution (SNAc) at the amide carbonyl. unito.it
The deep eutectic solvent is believed to play a crucial role in stabilizing the tetrahedral intermediate formed during the nucleophilic attack, thereby minimizing the formation of tertiary alcohol byproducts which can be a significant issue in traditional solvents. unito.it The synergistic effect of a co-solvent like cyclopentyl methyl ether (CPME) with the DES has also been found to be important for the efficiency of these transformations. unito.it
The following table summarizes the divergent reactivity of N,N-diisopropylbenzamide with different organolithium reagents in a choline chloride/glycerol deep eutectic solvent.
| Organolithium Reagent | Predominant Reaction Pathway | Product Type |
| tert-Butyllithium (t-BuLi) | Directed ortho-Metalation (DoM) | ortho-Functionalized Benzamide |
| n-Butyllithium (n-BuLi) | Nucleophilic Acyl Substitution (SNAc) | Ketone |
| Methyllithium (MeLi) | Nucleophilic Acyl Substitution (SNAc) | Ketone |
| Phenyllithium (PhLi) | Nucleophilic Acyl Substitution (SNAc) | Ketone |
The distinct reactivity patterns observed in deep eutectic solvents open up strategic avenues for the chemoselective functionalization of N,N-diisopropylbenzamide and its derivatives.
For the synthesis of ortho-substituted benzamides, the use of t-BuLi in a DES medium is the method of choice. The resulting ortho-lithiated species can be trapped with various electrophiles to introduce a wide range of functional groups at the C-2 position. A significant advancement is the ability to perform one-pot, telescoped ortho-lithiation/Suzuki-Miyaura cross-coupling reactions entirely within the DES medium, offering a highly efficient and sustainable route to valuable biaryl compounds. unito.it
Conversely, when the desired transformation is the conversion of the amide to a ketone, less bulky organolithium reagents are employed. This nucleophilic acyl substitution pathway provides a direct method for the synthesis of various ketones from the same benzamide precursor. The reaction conditions can be optimized, for instance by conducting the reaction at 0 °C, to improve the yield of the desired ketone and minimize the formation of the corresponding tertiary alcohol. unito.it
While specific studies on the reactivity of This compound in deep eutectic solvents are not extensively documented, the established principles for the parent compound provide a strong foundation for predicting its behavior. The presence of the amino group at the meta position introduces an additional factor to consider. The amino group itself is a potential directing group for metalation, although generally weaker than the tertiary amide. Furthermore, the acidic protons of the amino group could react with the organolithium reagent. This would necessitate the use of excess organolithium reagent to achieve the desired C-H activation or nucleophilic attack. The chemoselectivity of such reactions would be a subject of interest, determining whether the amide or the amino group directs metalation, or if selective N-H deprotonation occurs followed by other transformations.
The following table presents data on the nucleophilic acyl substitution of various N,N-diisopropylbenzamides with organolithium reagents in a choline chloride/glycerol (1:2 mol/mol) deep eutectic solvent.
| Benzamide Substrate | Organolithium Reagent | Product (Ketone) | Yield (%) |
| N,N-Diisopropylbenzamide | n-BuLi | 1-Phenylpentan-1-one | 75 |
| N,N-Diisopropylbenzamide | MeLi | Acetophenone | 70 |
| N,N-Diisopropylbenzamide | PhLi | Benzophenone | 65 |
| 4-Methoxy-N,N-diisopropylbenzamide | n-BuLi | 1-(4-Methoxyphenyl)pentan-1-one | 80 |
| 4-Fluoro-N,N-diisopropylbenzamide | n-BuLi | 1-(4-Fluorophenyl)pentan-1-one | 72 |
Data adapted from reference unito.it. Yields are for the isolated ketone product.
Mechanistic Investigations of Benzamide Reactivity
Elucidation of C-H Activation Pathways
C-H activation is a powerful strategy for streamlining the synthesis of complex molecules. For benzamides, this is typically achieved through transition-metal catalysis, where the metal center cleaves a C-H bond to form a new carbon-metal bond, which can then undergo further reaction. Two prominent mechanistic paradigms are the Concerted Metalation-Deprotonation (CMD) pathway and mechanisms involving metal-hydride intermediates.
The Concerted Metalation-Deprotonation (CMD) mechanism is a common pathway for C-H activation catalyzed by high-valent, late transition metals such as Palladium(II), Rhodium(III), Iridium(III), and Ruthenium(II). wikipedia.org This pathway is characterized by the C-H bond cleavage and the formation of the carbon-metal bond occurring in a single, concerted transition state. wikipedia.org A key feature of the CMD mechanism is that it does not proceed through a formal metal-hydride intermediate; instead, a base, which is often a carboxylate anion like acetate (B1210297), is directly involved in the proton abstraction. wikipedia.orgnih.gov
In a typical CMD cycle involving a benzamide (B126), the amide's carbonyl oxygen coordinates to the metal center. This coordination directs the catalyst to an ortho C-H bond of the benzene (B151609) ring. The reaction then proceeds through a cyclic transition state where the internal base (e.g., an acetate ligand on the metal) removes the hydrogen as a proton while the carbon atom simultaneously forms a bond with the electron-deficient metal center. wikipedia.orgnih.gov
The table below summarizes the effect of different palladium catalysts on the calculated energy barriers for the C-H activation step via a CMD mechanism for various substrates, illustrating the influence of the catalyst's ligands. mdpi.com
| Catalyst | Ligand | Relative Energy Barrier (ΔG₂≠) Order |
| Pd(TFA)₂ | Trifluoroacetate | Lowest |
| Pd(OTf)₂ | Triflate | Intermediate |
| Pd(OAc)₂ | Acetate | Highest |
| Data derived from computational studies on various substrates, indicating a consistent trend. mdpi.com |
While the CMD pathway is prevalent, alternative mechanisms for C-H activation exist that do involve the formation of discrete metal-hydride intermediates. acs.org For instance, certain coupling reactions catalyzed by cationic ruthenium hydride complexes are proposed to proceed through such intermediates. acs.org In these mechanisms, the C-H bond might add to the metal center via oxidative addition, forming a metal-hydride species. This intermediate can then participate in subsequent steps, such as migratory insertion, before the catalyst is regenerated. The study of molecular main group metal hydrides and their reactivity provides a foundation for understanding these intermediates. acs.org It is the absence of such a bound metal-hydride species that distinguishes the CMD pathway. wikipedia.org
Computational Chemistry Applications in Benzamide Research
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms involving benzamides, offering detailed insights into the energetics and structural transformations that occur during a chemical reaction.
DFT calculations are instrumental in mapping the potential energy surface of a reaction. This allows for the determination of the reaction pathway, including the identification of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the highest energy transition state determines the activation energy, which is a key factor governing the reaction rate.
For instance, DFT studies on the formation of N-(carbomylcarbamothioyl)benzamide have successfully elucidated the reaction mechanism. nih.gov These studies, often employing functionals like B3LYP, can predict a stepwise reaction, identifying the rate-determining step by locating the transition state with the highest energy barrier. nih.govresearchgate.net The analysis involves calculating the relative free energies of all species along the reaction coordinate, providing a comprehensive energy profile. researchgate.net Such an analysis for a hypothetical reaction involving 3-Amino-N,N-diisopropylbenzamide would allow for the prediction of its reactivity and the feasibility of different synthetic routes under various conditions.
Transition state analysis also provides detailed geometric information about the fleeting molecular structure at the peak of the energy barrier. This information is critical for understanding how bonds are formed and broken. For example, in the hydrogenation of benzamides, DFT can model the transition state structures to reveal the precise orientation of the interacting molecules. researchgate.net
Table 1: Illustrative Energy Profile Data from a DFT Study of a Benzamide (B126) Reaction
| Species | Relative Free Energy (kcal/mol) | Key Geometric Parameters (Å) |
| Reactants | 0.00 | C=O: 1.22, N-H: 1.01 |
| Transition State 1 | +25.5 | C-N forming: 2.15, O-H forming: 1.80 |
| Intermediate | +5.2 | C-N: 1.45, O-H: 0.98 |
| Transition State 2 | +15.8 | C-O breaking: 1.95 |
| Products | -10.3 | C-N: 1.38, O-H (in water): 0.96 |
Note: This table is a generalized representation based on typical DFT studies of reaction mechanisms and does not represent data for a specific published reaction of this compound.
DFT is also highly effective in predicting spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. researchgate.net This is particularly useful in mechanistic studies for identifying transient intermediates or products that may be difficult to characterize experimentally.
A study on solid benzamide utilized DFT calculations at the 6-311++G(3df, 3dp) level to compute its vibrational frequencies. researchgate.net The theoretical spectrum showed good agreement with the experimental Fourier-transform infrared (FTIR) spectrum, aiding in the assignment of vibrational modes. researchgate.net For a compound like this compound, DFT could be used to predict its characteristic IR peaks, including the stretches for the N-H bonds of the amino group, the C=O of the amide, and the C-N bonds of the diisopropylamino group. Comparing these theoretical spectra with experimental data can confirm the structure and purity of the synthesized compound.
Furthermore, changes in spectroscopic properties can be correlated with the reaction progress. For example, the disappearance of the C=O stretching frequency of a reactant and the appearance of new bands corresponding to a product can be modeled to support a proposed reaction mechanism.
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Model Benzamide
| Vibrational Mode | Experimental (FTIR) | Calculated (DFT B3LYP/6-311++G) | Assignment |
| ν(N-H) symmetric | 3170 | 3175 | Amide N-H stretch |
| ν(C=O) | 1655 | 1660 | Amide I band |
| δ(N-H) | 1625 | 1630 | Amide II band (N-H bend) |
| ν(C-N) | 1400 | 1405 | Amide III band (C-N stretch) |
| Aromatic C-H stretch | 3060 | 3065 | Phenyl ring C-H |
Note: This table is illustrative, based on findings for benzamide. researchgate.netresearchgate.net Specific values for this compound would require dedicated calculations.
Molecular Modeling of Reactivity and Selectivity
Molecular modeling encompasses a broader range of computational techniques, including DFT, semi-empirical methods, and molecular mechanics, to study chemical reactivity and selectivity. For benzamides, these models can explain why certain reactions favor one product over another (selectivity) and how the structure of the benzamide influences its reaction rate (reactivity).
Reactivity can be analyzed using concepts derived from DFT, such as frontier molecular orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO gap generally indicates high chemical reactivity. researchgate.net For this compound, the presence of the electron-donating amino group and the electron-withdrawing amide group will influence the electron distribution and the HOMO-LUMO gap.
Molecular modeling is also used to study intermolecular interactions, which are key to understanding selectivity. For example, dispersion-corrected DFT calculations have been used to rationalize the polymorphism in benzamide crystals by analyzing the interplay of hydrogen bonding and π-π stacking. nih.gov These same principles can be applied to understand how a benzamide derivative might interact with a catalyst or a biological receptor, explaining the selectivity observed in catalytic reactions or biological assays. For instance, in a photocatalytic system, DFT calculations can reveal that distinct mechanistic pathways (C-C vs. C-N coupling) are governed by the choice of photocatalyst and base, thus controlling selectivity. acs.org
Quantitative Structure-Activity Relationship (QSAR) for Benzamide Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized analogues.
In the context of benzamides, numerous QSAR studies have been conducted to model their various biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. nih.govunair.ac.idnih.gov These studies involve calculating a set of molecular descriptors for each benzamide analogue in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.gov
Multiple linear regression (MLR) is a common statistical method used to build the QSAR model, resulting in an equation that relates the descriptors to the biological activity. nih.govunair.ac.id For example, a QSAR study on substituted benzamides with antimicrobial activity found that their activity could be modeled using topological and shape indices. nih.gov Another study on benzylidene hydrazine (B178648) benzamides as anticancer agents developed a QSAR model linking activity to descriptors like Log S and molar refractivity. unair.ac.idresearchgate.net
While no specific QSAR study on this compound is available, one could be developed. By synthesizing a series of analogues with variations in the substitution pattern on the phenyl ring or on the amide nitrogen and measuring their biological activity, a predictive QSAR model could be constructed. This model would guide the design of more potent compounds.
Table 3: Examples of Descriptors and Models from QSAR Studies on Benzamide Analogues
| Study Focus | Key Descriptors | Statistical Method | Resulting Model Quality |
| Antimicrobial Activity nih.gov | Topological indices (²χv, ²χ), Shape index (κα1) | MLR | High predictive ability (high r²cv) |
| Anticancer Activity unair.ac.idresearchgate.net | Log S, Rerank score, Molar refractivity (MR) | MLR | pIC₅₀ = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359 (r² = 0.849) |
| Benzimidazole Antioxidants nih.gov | 3D-MoRSE, GETAWAY, RDF descriptors | 3D-QSAR | Statistically significant model generated |
Spectroscopic and Structural Characterization Techniques in Academic Research
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry stands as a pivotal analytical technique in the structural characterization of synthetic compounds, providing crucial information regarding a molecule's weight and its intrinsic fragmentation behavior upon ionization. In the context of "3-Amino-N,N-diisopropylbenzamide," while detailed peer-reviewed studies exclusively detailing its mass spectrometric analysis are not extensively available in public-domain scientific literature, the fundamental principles of mass spectrometry allow for a theoretical determination of its molecular weight and a predictive analysis of its fragmentation patterns.
The molecular formula for this compound is C₁₃H₂₀N₂O. Based on this, the predicted monoisotopic mass and average molecular weight can be calculated, which are essential for the initial identification of the compound in a mass spectrum.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |
| This compound | C₁₃H₂₀N₂O | 220.1576 | 220.31 |
This table presents the calculated molecular masses for this compound.
In a typical mass spectrometry experiment, the molecule would be ionized, most commonly resulting in the formation of a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique employed (e.g., Electron Ionization - EI or Electrospray Ionization - ESI). The mass-to-charge ratio (m/z) of this primary ion would correspond to the molecular weight of the compound.
Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides a veritable fingerprint of the molecule's structure. For this compound, the expected fragmentation pathways would be dictated by the presence of the aromatic ring, the amide linkage, and the diisopropylamino group.
Key predictable fragmentation patterns include:
Alpha-Cleavage: The bonds adjacent to the nitrogen atom of the diisopropylamino group are susceptible to cleavage. This could result in the loss of an isopropyl group or a larger fragment containing the isopropyl moiety.
Amide Bond Cleavage: The bond between the carbonyl group and the nitrogen atom can cleave, leading to the formation of characteristic benzoyl or related acylium ions.
Cleavage of the Aromatic Ring: While generally more stable, the substituted benzene (B151609) ring can also undergo fragmentation, particularly through the loss of small neutral molecules.
The presence of the amino group on the aromatic ring would also influence the fragmentation, potentially directing cleavage patterns or participating in rearrangement reactions. The precise fragmentation pattern and the relative abundance of different fragment ions would constitute the mass spectrum of the compound, offering a high degree of confidence in its structural identification. However, without access to published experimental data, this analysis remains theoretical.
Research Directions and Potential Applications in Academic Contexts
Development of Novel Synthetic Methodologies for Benzamide (B126) Scaffolds
The synthesis of benzamide derivatives is a mature field, yet there is continuous academic interest in developing more efficient, sustainable, and diverse synthetic routes. Research in this area often focuses on creating libraries of compounds for screening purposes.
General synthetic strategies for benzamides typically involve the coupling of a benzoic acid derivative with an amine. For instance, the reaction of substituted anilines with amino acid esters can yield amide derivatives. sphinxsai.com A common laboratory-scale synthesis might involve the conversion of a substituted benzoic acid to its more reactive acyl chloride, followed by reaction with the desired amine. For example, 4-nitrobenzoic acid can be treated with thionyl chloride and a catalytic amount of DMF to form 4-nitrobenzoyl chloride. This intermediate can then be reacted with an amine, such as piperidine (B6355638) or morpholine, in the presence of a base like triethylamine (B128534) to yield the corresponding N-substituted benzamide. researchgate.net Subsequent reduction of the nitro group, for instance through catalytic hydrogenation using Pd-C, affords the aminobenzamide. researchgate.net
Microwave-assisted synthesis has emerged as a time-efficient alternative to conventional heating methods for preparing benzamide derivatives. nih.gov For example, the synthesis of 2-aminobenzamide (B116534) derivatives from isatoic anhydride (B1165640) and various amines can be significantly accelerated under microwave irradiation, often in solvent-free conditions, leading to excellent yields. nih.gov
A multi-step synthesis starting from readily available precursors like L-glutamic acid can be employed to create complex chiral piperidine-containing benzamides. This approach involves a sequence of reactions including esterification, N-protection (e.g., with a Boc group), reduction, tosylation, and finally cyclization with an appropriate amine.
Table 1: Comparison of Synthetic Methodologies for Benzamide Derivatives
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Acyl Chloride Method | Conversion of benzoic acid to acyl chloride followed by amination. researchgate.net | High reactivity, generally good yields. | Requires handling of moisture-sensitive and corrosive reagents like thionyl chloride. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between a carboxylic acid derivative and an amine. nih.gov | Rapid reaction times, often higher yields, and can be performed solvent-free. | Requires specialized microwave reactor equipment. |
Exploration of N,N-Diisopropylbenzamide as a Directing Group in Complex Syntheses
The N,N-diisopropylamide group is a powerful directing group in organic synthesis, particularly in the context of ortho-metalation reactions. uwindsor.cawikipedia.orgbaranlab.org This strategy, known as Directed ortho-Metalation (DoM), allows for the regioselective functionalization of the aromatic ring at the position ortho to the directing group. wikipedia.orgorganic-chemistry.org
The mechanism involves the coordination of a strong organolithium base, such as n-butyllithium or sec-butyllithium (B1581126), to the oxygen atom of the amide. This brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the ortho position. The bulky diisopropyl groups on the nitrogen atom are crucial as they sterically hinder nucleophilic attack on the amide carbonyl by the organolithium reagent.
The strength of the directing group is a key factor in the success of DoM. The tertiary amide group, as present in N,N-diisopropylbenzamide, is considered a strong directing group. organic-chemistry.org The utility of this approach has been demonstrated in the synthesis of various substituted aromatic compounds. For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be achieved using lithium diisopropylamide (LDA) as a base, proceeding through a directed ortho-lithiation mechanism. researchgate.net
Table 2: Common Directing Groups in ortho-Metalation and their Relative Strengths
| Directing Group | Relative Strength |
|---|---|
| -CONR₂ | Strong |
| -OCONR₂ | Strong |
| -SO₂NR₂ | Strong |
| -OMOM | Strong |
| -OMe | Moderate |
| -NR₂ | Moderate |
| -F | Moderate |
| -Cl | Moderate |
Data compiled from various sources on directed ortho-metalation. organic-chemistry.org
The application of this methodology to "3-Amino-N,N-diisopropylbenzamide" would be a valuable academic pursuit. The amino group at the 3-position could potentially influence the regioselectivity of the metalation, offering interesting avenues for studying the interplay of multiple substituents on the aromatic ring.
Green Chemistry Approaches to Benzamide Derivatization (e.g., Deep Eutectic Solvents)
In recent years, the principles of green chemistry have become increasingly important in academic research. One promising area is the use of deep eutectic solvents (DESs) as environmentally benign reaction media. nih.govnih.govrsc.org DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.govresearchgate.net
Choline (B1196258) chloride-based DESs, in particular, have gained attention as sustainable alternatives to volatile organic solvents. rsc.orgijesi.org For instance, a mixture of choline chloride and urea (B33335) can serve as both the solvent and catalyst for the synthesis of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur. rsc.org This approach offers advantages such as mild reaction conditions, high yields, and the potential for solvent recycling. rsc.orgijesi.org
The synthesis of primary amides from aldehydes and nitriles has also been successfully achieved using a choline chloride:zinc chloride DES under microwave irradiation. ijesi.org This method is efficient, with good to excellent yields, and the DES can be reused for multiple cycles. ijesi.org The application of DESs to the synthesis of "this compound" and its derivatives would be a novel and environmentally friendly approach. Research could focus on optimizing reaction conditions in various DESs and exploring the scope of substrates.
Table 3: Examples of Deep Eutectic Solvents in Organic Synthesis
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Application |
|---|---|---|---|
| Choline Chloride | Urea | 1:2 | Synthesis of thioamides rsc.org |
| Choline Chloride | Zinc Chloride | 1:2 | Synthesis of primary amides ijesi.org |
| Choline Chloride | Glycerol | Not Specified | ortho-Metalation reactions |
Applications in Medicinal Chemistry Research (excluding clinical human trial data)
Benzamide-containing compounds are prevalent in pharmaceuticals and are a constant source of inspiration for medicinal chemistry research. sphinxsai.comnanobioletters.comnih.gov The academic exploration of "this compound" and its analogs could uncover novel biological activities.
The process of drug discovery often begins with the identification of a "lead compound," a molecule that shows a desired biological activity but may have suboptimal properties. This lead compound is then chemically modified to improve its potency, selectivity, and pharmacokinetic profile.
Substituted benzamides are frequently used as scaffolds in the design of new therapeutic agents. For example, a series of N-substituted benzamide derivatives were synthesized based on the structure of the histone deacetylase (HDAC) inhibitor Entinostat (MS-275). researchgate.netnih.gov These compounds were then evaluated for their anti-proliferative activity against various cancer cell lines. researchgate.net Such studies, which involve the systematic modification of different parts of the benzamide scaffold, are crucial for establishing structure-activity relationships (SAR). The "this compound" core could serve as a starting point for the design and synthesis of new libraries of compounds for screening against a wide range of biological targets.
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Benzamides are known to be effective inhibitors of various enzymes. For instance, 3-aminobenzamide (B1265367) is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. wikipedia.orgbpsbioscience.com The structural similarity of 3-aminobenzamide to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a cofactor for PARP, allows it to bind to the enzyme's active site and block its function. wikipedia.org
The N-substituted benzamide derivatives designed as analogs of MS-275 have been studied as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.netnih.gov Molecular docking studies can be used to predict and rationalize the binding of these compounds to the active site of the enzyme. researchgate.net Research on "this compound" could involve screening it against a panel of enzymes to identify potential targets. Subsequent studies could then focus on elucidating the mechanism of inhibition and optimizing the structure to enhance potency and selectivity. For example, derivatives of H₂dedpa have been systematically prepared and shown to be potent inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers antibiotic resistance to bacteria. nih.gov
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of new antimicrobial agents. google.com Benzamide derivatives have shown promise as antibacterial and antifungal agents. nanobioletters.comnih.gov
In vitro antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of a compound against a panel of microorganisms. A variety of newly synthesized substituted benzamides have been tested for their activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. nanobioletters.comnih.gov For example, a series of 2-aminobenzamide derivatives were synthesized and tested against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and fungi like Aspergillus fumigatus and Candida albicans. nih.gov Some of these compounds exhibited significant antifungal activity, even more potent than the standard drug clotrimazole (B1669251) against certain strains. nih.gov
Another study reported the synthesis of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety. nih.gov These compounds were evaluated for their fungicidal and insecticidal activities. Some derivatives showed excellent larvicidal activity against mosquito larvae and potent fungicidal activity against Botrytis cinerea. nih.gov The "this compound" scaffold could be explored for its intrinsic antimicrobial properties or used as a template for the synthesis of new derivatives with enhanced activity.
Table 4: Examples of in vitro Antimicrobial Activity of Benzamide Derivatives
| Compound Series | Test Organisms | Notable Activity |
|---|---|---|
| 2-Aminobenzamide derivatives | Aspergillus fumigatus | One compound showed excellent antifungal activity, more potent than clotrimazole. nih.gov |
| Benzamides with pyridine-linked 1,2,4-oxadiazole | Botrytis cinerea, Mosquito larvae | Good fungicidal and larvicidal activities observed for some derivatives. nih.gov |
Anticancer Potential Investigations of Benzamide Derivatives
The benzamide scaffold is a prominent structural motif in medicinal chemistry and has been extensively investigated for its therapeutic potential across various diseases, including cancer. Numerous derivatives of benzamide have been synthesized and evaluated for their cytotoxic effects against a wide range of cancer cell lines. These investigations have revealed that the substitution pattern on both the phenyl ring and the amide nitrogen plays a crucial role in the observed anticancer activity.
While a significant body of research exists on the anticancer properties of benzamide derivatives, it is important to note that, to date, no specific studies have been published in peer-reviewed scientific literature focusing exclusively on the anticancer potential of This compound . Therefore, the following discussion is based on the broader understanding of the structure-activity relationships (SAR) of related benzamide compounds.
Research into various substituted benzamides has shown that the nature and position of substituents on the benzamide core can significantly influence their biological activity. For instance, the presence of an amino group on the phenyl ring, as seen in 3-aminobenzamide, has been a key feature in the design of some anticancer agents. 3-Aminobenzamide itself is known as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Inhibition of PARP can lead to increased cytotoxicity in cancer cells, particularly in combination with DNA-damaging agents.
Furthermore, modifications at the amide nitrogen (the N-substituents) have also been shown to be critical for anticancer activity. The introduction of various alkyl and benzyl (B1604629) groups at this position has led to the discovery of potent tubulin polymerization inhibitors and compounds that induce cell cycle arrest and apoptosis in cancer cells. nih.gov For example, a series of N-benzylbenzamide derivatives have demonstrated significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines. nih.gov
Given the structural features of This compound , which include the 3-amino group on the phenyl ring and two isopropyl groups on the amide nitrogen, it is plausible to hypothesize its potential for anticancer activity based on the established SAR of related compounds. The 3-amino group could potentially interact with biological targets similar to other aminobenzamide derivatives, while the N,N-diisopropyl groups would confer a specific lipophilicity and steric profile that could influence its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with target proteins.
However, without direct experimental evidence, any discussion on the anticancer potential of This compound remains speculative. Future research, including its synthesis and in vitro screening against a panel of cancer cell lines, would be necessary to elucidate its actual cytotoxic effects and to determine if it warrants further investigation as a potential anticancer agent.
Detailed Research Findings on Related Benzamide Derivatives
To provide context on the anticancer potential within the benzamide class of compounds, the following table summarizes the findings for several benzamide derivatives that have been investigated for their cytotoxic activities.
Interactive Data Table: Anticancer Activity of Various Benzamide Derivatives
| Compound Name | Cancer Cell Line(s) | IC50 Value(s) | Key Findings & Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| N-benzylbenzamide derivative (20b) | Various cancer cell lines | 12-27 nM | Binds to the colchicine (B1669291) binding site of tubulin, inhibiting tubulin polymerization and displaying potent anti-vascular activity. | nih.gov |
| Bis-benzamide derivative (14d) | Prostate Cancer (PCa) cells | 16 nM | Inhibits the androgen receptor (AR)-coactivator interaction and AR transactivation. | elsevierpure.com |
| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 7.5 µM (A549), 9.3 µM (HeLa), 8.9 µM (MCF-7) | Showed good to moderate activity against the tested cell lines. | nih.gov |
| 3-Aminobenzamide (3-AB) | Human fibroblasts | Not specified as direct cytotoxicity | Enhances the lethality of monofunctional alkylating agents by inhibiting poly(ADP-ribosylation) and interfering with DNA repair. | nih.gov |
| N-benzylarylamide-dithiocarbamate (I-25) | MGC-803 (Gastric), HCT-116 (Colon), KYSE450 (Esophageal) | 0.017 µM (MGC-803), 0.044 µM (HCT-116), 0.030 µM (KYSE450) | Dual inhibitor of tubulin polymerization and LSD1. | researchgate.net |
This table illustrates the diversity of structures within the benzamide class and their varied mechanisms of anticancer action. The data underscores the importance of specific substitutions in determining the potency and selectivity of these compounds.
Q & A
Q. What are the standard synthetic routes for preparing 3-Amino-N,N-diisopropylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via amidation reactions. For example, bromobenzoic acid reacts with diisopropylamine under reflux in a polar aprotic solvent (e.g., THF) to form 4-bromo-N,N-diisopropylbenzamide, followed by amination to introduce the amino group . Optimization includes:
- Temperature Control : Reactions at –75 to –80°C improve selectivity in halogenation or metalation steps .
- Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) yields pure products (60–80% efficiency) .
Table 1: Key Reaction Parameters
| Step | Reagents | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Amidation | Bromobenzoic acid, diisopropylamine | THF | 25°C | ~70% |
| Halogenation | NBS/NIS, Ru catalyst | DCM | 80°C | 53–60% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1626 cm⁻¹) and amino (N-H, ~2960 cm⁻¹) groups .
- Mass Spectrometry (EI/ESI) : Confirms molecular ions (e.g., [M+H]+ at m/z 297.0728) and fragmentation patterns .
- HRMS : Validates exact mass (<5 ppm error) for structural confirmation .
Advanced Research Questions
Q. How does the presence of diisopropyl groups influence regioselectivity in metalation reactions?
- Methodological Answer : Diisopropyl groups induce steric and electronic effects, promoting ortho-directed C-H activation. For example, in Ru-catalyzed halogenation, the bulky substituents hinder meta/para pathways, favoring ortho-bromination (Scheme 1) . Computational studies (DFT) suggest pre-metalation complexes form via Li-O coordination, as crystallized in reactions with zincate bases .
Q. What methodologies are employed in ruthenium-catalyzed C-H halogenation of N,N-diisopropylbenzamide?
- Methodological Answer :
- Catalytic System : Ru(II) catalysts (e.g., [RuCl2(p-cymene)]₂) with oxidants (AgOAc) enable ortho-halogenation .
- Substrate Scope : NBS and NIS yield bromo/iodo derivatives (53–60% yield).
- Kinetic Analysis : Reaction monitoring via GC-MS reveals rate-limiting C-H activation .
Q. How can researchers resolve contradictions between kinetic and structural data on pre-metalation complexes?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR to measure reaction rates, showing minimal CIPE (complex-induced proximity effect) in organolithium systems .
- Structural Proof : X-ray crystallography of intermediates (e.g., Li-O coordinated precomplexes) validates steric-guided selectivity .
Q. What are the applications of microwave-assisted continuous flow synthesis (MACOS) in modifying benzamide derivatives?
- Methodological Answer : MACOS enhances efficiency in benzannulation reactions. For example, 3-ethynyl-N,N-diisopropylbenzamide reacts with alkynes under microwave irradiation (flow rate: 0.1 mL/min, 120°C), achieving 40% yield in 10 minutes vs. 24 hours conventionally .
Data Contradiction Analysis
Q. Why do halogenation yields vary significantly between Ru-catalyzed and traditional methods?
- Analysis : Ru catalysis offers higher regioselectivity but lower yields (53–60%) due to competing side reactions (e.g., overhalogenation). Traditional SNAr reactions may achieve >70% yields but lack selectivity .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
